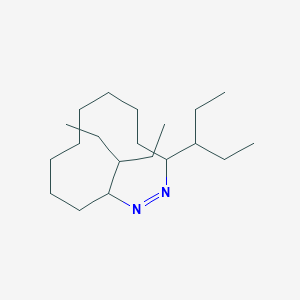
(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene is a complex organic compound characterized by its unique structure, which includes a diazacyclododecene ring substituted with pentan-3-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism by which (1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1Z)-2-chloropent-1-en-1-amine: Another compound with a similar structural motif.
3-methyl-4-(pentan-2-yl)phenol: Shares similar substituent groups but differs in the core structure.
Uniqueness
(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene is unique due to its specific diazacyclododecene ring structure and the positioning of the pentan-3-yl groups
Eigenschaften
CAS-Nummer |
74926-25-3 |
|---|---|
Molekularformel |
C20H40N2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
3,12-di(pentan-3-yl)-1,2-diazacyclododecene |
InChI |
InChI=1S/C20H40N2/c1-5-17(6-2)19-15-13-11-9-10-12-14-16-20(22-21-19)18(7-3)8-4/h17-20H,5-16H2,1-4H3 |
InChI-Schlüssel |
NPJTTZZPHPOLFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C1CCCCCCCCC(N=N1)C(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
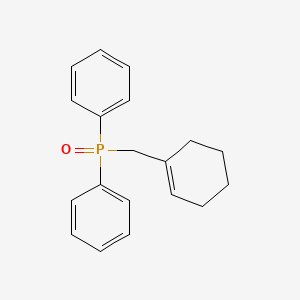

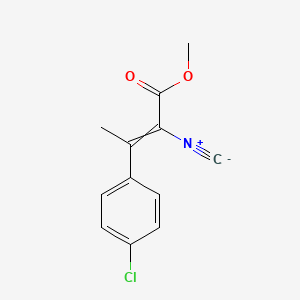

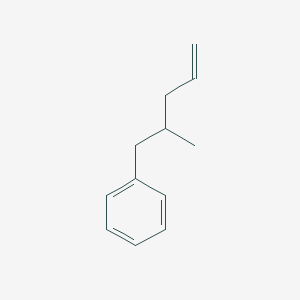

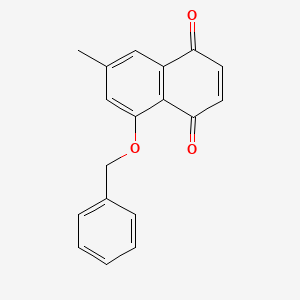

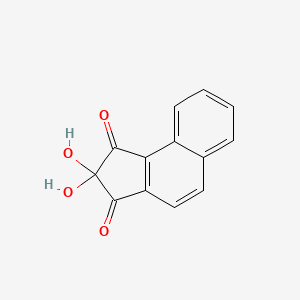
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)



